

# In-Depth Technical Guide to the Structure Elucidation of 4-Iodo-2-methoxypyridine

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## Compound of Interest

Compound Name: **4-Iodo-2-methoxypyridine**

Cat. No.: **B1316693**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **4-Iodo-2-methoxypyridine**, a key heterocyclic building block in organic synthesis and drug discovery. This document details the physicochemical properties, a detailed synthesis protocol, and a thorough analysis of the spectroscopic data that confirms its molecular structure.

## Core Compound Information

**4-Iodo-2-methoxypyridine** is a substituted pyridine derivative with the iodine atom at the 4-position and a methoxy group at the 2-position. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Iodo-2-methoxypyridine** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	98197-72-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> INO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	235.02 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to light yellow solid or colorless to light yellow liquid	<a href="#">[3]</a>
Boiling Point	106 °C at 15 Torr	<a href="#">[3]</a>
Density	1.825 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>

## Experimental Protocols

### Synthesis of 4-Iodo-2-methoxypyridine

The synthesis of **4-Iodo-2-methoxypyridine** is most commonly achieved through a nucleophilic aromatic substitution reaction starting from 2-fluoro-4-iodopyridine. The detailed experimental protocol is as follows:

#### Materials:

- Crude 2-fluoro-4-iodopyridine
- Methanol (MeOH)
- Sodium methoxide (NaOMe)
- Water (H<sub>2</sub>O)
- Diethyl ether (Et<sub>2</sub>O)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

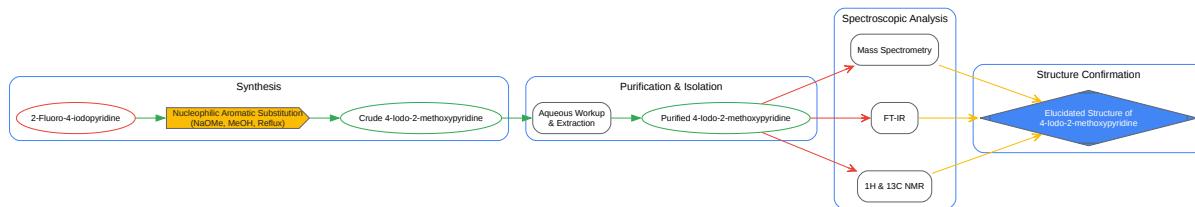
#### Procedure:

- To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol, sodium methoxide (21.5 g, 398 mmol) is added.[\[1\]](#)

- The reaction mixture is then heated to reflux and maintained at this temperature for 3 hours.  
[\[1\]](#)
- After the reaction is complete, the mixture is cooled, and 300 mL of water is added to quench the reaction.[\[1\]](#)
- Methanol is removed from the mixture by distillation under reduced pressure.[\[1\]](#)
- The remaining aqueous mixture is extracted with diethyl ether.[\[1\]](#)
- The organic layers are combined and dried over anhydrous sodium sulfate.[\[1\]](#)
- The solvent is removed by rotary evaporation to yield the crude product, **4-iodo-2-methoxypyridine**. A crude yield of 91% has been reported for this procedure.[\[1\]](#)

## Structure Elucidation: A Spectroscopic Approach

The definitive structure of **4-Iodo-2-methoxypyridine** is established through a combination of modern spectroscopic techniques. The logical workflow for this process, from synthesis to final structure confirmation, is illustrated below.



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**Caption:** Workflow for the synthesis and structural elucidation of **4-Iodo-2-methoxypyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

### <sup>1</sup>H-NMR Spectroscopy:

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.79	Doublet (d)	1H	H-6	5.6
7.12-7.16	Multiplet (m)	2H	H-3, H-5	-
3.86	Singlet (s)	3H	-OCH <sub>3</sub>	-

The <sup>1</sup>H-NMR data was reported in CDCl<sub>3</sub> at 400 MHz.[\[1\]](#)

The downfield doublet at 7.79 ppm is characteristic of the proton at the 6-position, adjacent to the nitrogen atom. The multiplet between 7.12-7.16 ppm corresponds to the protons at the 3 and 5-positions. The singlet at 3.86 ppm, integrating to three protons, is indicative of the methoxy group.

### <sup>13</sup>C-NMR Spectroscopy:

While specific experimental data for the <sup>13</sup>C-NMR of **4-Iodo-2-methoxypyridine** is not readily available in the searched literature, predicted chemical shifts based on structure-additivity rules and comparison with similar compounds suggest the following approximate ranges for the carbon signals:

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
160-165	C-2
150-155	C-6
120-125	C-3
115-120	C-5
90-95	C-4
50-55	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Although a specific experimental spectrum for **4-*Iodo-2-methoxy*pyridine** was not found in the search results, the expected characteristic absorption bands are listed below based on the functional groups present.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic
~2950-2850	C-H stretch	Aliphatic (-OCH <sub>3</sub> )
~1600-1450	C=C and C=N stretch	Pyridine ring
~1250-1000	C-O stretch	Aryl ether
~850-750	C-H out-of-plane bend	Aromatic
~600-500	C-I stretch	Iodo group

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Predicted mass spectral data for **4-*Iodo-2-methoxy*pyridine** is presented below.<sup>[4]</sup>

m/z	Ion
235.96	$[M+H]^+$ (Molecular Ion + H)
234.95	$[M]^+$ (Molecular Ion)
257.94	$[M+Na]^+$ (Molecular Ion + Na)

The molecular ion peak at m/z 235 would confirm the molecular weight of the compound.

## Conclusion

The collective evidence from  $^1\text{H-NMR}$ , and anticipated data from  $^{13}\text{C-NMR}$ , IR, and mass spectrometry, in conjunction with a reliable synthetic pathway, unequivocally confirms the structure of **4-Iodo-2-methoxypyridine**. This in-depth guide provides researchers and scientists with the necessary information for the synthesis, purification, and characterization of this important chemical intermediate.

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## References

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